
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a 3-fluorobenzyl group attached to the nitrogen atom of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridin-2-one and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as potassium carbonate, is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.
Procedure: The 5-bromopyridin-2-one is dissolved in a suitable solvent, such as dimethylformamide (DMF). The 3-fluorobenzyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the pyridinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinones with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridinones.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one serves as a building block in the synthesis of pharmaceutical compounds. It has shown potential in targeting neurological and inflammatory disorders due to its ability to modulate enzyme activity and receptor interactions.
- Mechanism of Action : The compound interacts with specific molecular targets, enhancing binding affinity through hydrogen bonding and π-π interactions. Studies indicate that it may inhibit viral enzymes, making it a candidate for antiviral drug development.
Materials Science
In materials science, this compound is explored for its potential in developing organic semiconductors and light-emitting materials. Its unique electronic properties can lead to advancements in electronic devices.
Biological Studies
This compound acts as a probe in biochemical assays to study enzyme interactions and receptor binding. Its antimicrobial properties have been documented, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in cancer cells; modulates apoptotic pathways |
Enzyme Inhibition | Potential inhibitor of viral enzymes such as NS5B |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies revealed minimum inhibitory concentration (MIC) values indicating strong potency against bacterial strains.
Anticancer Potential
In cell line studies, this compound has been shown to induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways influenced by its structural characteristics, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity. The pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
Biological Activity
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈BrFN₂O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position and a 3-fluorobenzyl group attached to the nitrogen of the pyridinone ring. These structural components are crucial for its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity towards these targets. The pyridinone ring facilitates hydrogen bonding and π-π interactions, which are essential for its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency. For example, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells, leading to cell cycle arrest. The mechanism involves modulation of apoptotic pathways, which may be influenced by the compound's structural characteristics .
Table 1: Summary of Biological Activities
Pharmacological Applications
Properties
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVADDCJNTUGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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